Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a phenyl group, a sulfonyl group attached to a piperidine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Piperidine Substitution: The piperidine ring is attached through a nucleophilic substitution reaction, where the sulfonyl chloride reacts with 4-methylpiperidine.
Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylindole-2-carboxylate: Similar structure but with an indole ring instead of a thiophene ring.
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylpyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to indole or pyrrole derivatives.
Properties
IUPAC Name |
methyl 3-(4-methylpiperidin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-13-8-10-19(11-9-13)25(21,22)17-15(14-6-4-3-5-7-14)12-24-16(17)18(20)23-2/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQQSKDHDCFFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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